N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide
Description
N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a difluorophenyl group and a hydroxyethoxy group.
Properties
IUPAC Name |
N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c1-11(13-5-2-6-14(17)15(13)18)19-16(22)20-7-3-4-12(10-20)23-9-8-21/h2,5-6,11-12,21H,3-4,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSGWYRBGJDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)NC(=O)N2CCCC(C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Difluorophenyl Group: This step often involves the use of halogenation reactions to introduce the difluorophenyl moiety.
Attachment of the Hydroxyethoxy Group: This can be done through etherification reactions, where an alcohol group is reacted with an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction of the carbonyl group in the piperidine ring may produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-difluorophenyl)ethyl]-3-(2-methoxyethoxy)piperidine-1-carboxamide
- N-[1-(2,3-difluorophenyl)ethyl]-3-(2-ethoxyethoxy)piperidine-1-carboxamide
Uniqueness
N-[1-(2,3-difluorophenyl)ethyl]-3-(2-hydroxyethoxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
